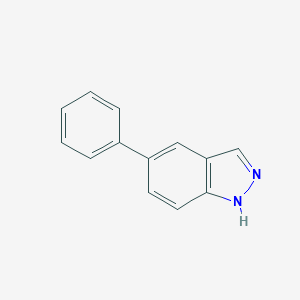

5-Phenyl-1H-indazole

Beschreibung

Historical Context of Indazole Chemistry and Derivatives

The journey of indazole chemistry began in 1880 with its first synthesis by Emil Fischer. thieme-connect.de Initially named as a "pyrazole ring fused with a benzene ring," its intriguing chemical and biological properties have been the subject of extensive investigation ever since. uni-freiburg.de The indazole structure, a bicyclic system comprising a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. pnrjournal.com

Historically, the synthesis of indazole derivatives was a focal point, with early methods often resulting in a mixture of N1- and N2-substituted products. pnrjournal.com Over the decades, significant advancements have been made in developing regioselective synthetic protocols to isolate the desired isomers, which is crucial for their application in medicinal chemistry. pnrjournal.com

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold is a cornerstone in the design and discovery of new therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities.

While indazole derivatives are rare in nature, a few notable examples have been isolated from natural sources. thieme-connect.de The alkaloids Nigellicine, Nigeglanine, and Nigellidine, found in plants of the Nigella genus, are naturally occurring compounds that feature the indazole ring system. wikipedia.org However, the true prevalence of the indazole scaffold is most evident in the vast number of synthetic compounds that have been developed for their pharmacological potential. pnrjournal.com

A multitude of FDA-approved drugs incorporate the indazole moiety, highlighting its clinical significance. These include:

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy. uni-freiburg.deontosight.ainih.govvulcanchem.com

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic properties. nih.govciteab.comwikipedia.org

Axitinib: A tyrosine kinase inhibitor for the treatment of renal cell carcinoma. wikidata.orgchem960.comepa.govnih.gov

Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma. tcichemicals.comidrblab.netuni.lunih.govresearchgate.net

Entrectinib: An anti-cancer medication for ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. thieme-connect.deguidetopharmacology.orguni.luwikipedia.org

Lonidamine: A derivative of indazole-3-carboxylic acid that inhibits aerobic glycolysis in cancer cells. pnrjournal.comidrblab.netfishersci.comnih.gov

Niraparib: A PARP inhibitor for the treatment of ovarian, fallopian tube, or primary peritoneal cancer. nih.govnih.govciteab.comguidetopharmacology.orgidrblab.net

Bendazac: An NSAID used for joint and muscular pain. wikipedia.orgwikidata.orgchem960.comtcichemicals.com

The indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The versatility of the indazole ring allows it to serve as a key pharmacophore, the essential part of a molecule that is responsible for its biological activity. Its ability to mimic endogenous biomolecules and engage with a broad spectrum of protein targets makes it an invaluable starting point for drug discovery.

Prevalence in Bioactive Molecules and Natural Products

Overview of 5-Phenyl-1H-indazole within Indazole Research

Within the extensive family of indazole derivatives, this compound has emerged as a compound of particular interest due to the specific placement of the phenyl group.

The introduction of a phenyl group at the 5-position of the indazole ring has been a strategic focus in medicinal chemistry. This substitution can significantly impact the compound's physicochemical properties, such as its lipophilicity and electronic distribution. These changes, in turn, can influence how the molecule interacts with biological targets, potentially leading to enhanced potency and selectivity. Research has shown that substitutions at the C5 position of the indazole ring with moieties like phenyl amide and benzylamine can result in potent biological activity.

The position of the phenyl group on the indazole ring is critical in determining the compound's biological profile. For instance, studies on 3-phenyl-1H-indazole derivatives have revealed their potential as anticandidal agents. nih.gov In contrast, research on 1-phenyl-1H-indazole derivatives has highlighted their analgesic and anti-inflammatory activities. The specific placement of the phenyl group at the 5-position in this compound, therefore, imparts a unique set of properties that distinguishes it from its other positional isomers. This distinction is a key driver for the focused research into its potential therapeutic applications. While direct comparative studies across all isomers are not extensively documented in single reports, the distinct biological activities reported for different phenyl-indazole isomers underscore the importance of the substitution pattern.

Eigenschaften

IUPAC Name |

5-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTYMOOIFVIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570389 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185316-58-9 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5-phenyl-1h-indazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the indazole core have been known for over a century and often rely on condensation and cyclization reactions from readily available starting materials. thieme-connect.de These foundational routes, while sometimes requiring harsh conditions, are still relevant and form the basis for many modern adaptations. google.com

Condensation Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis, typically involving the formation of a key intermediate such as a hydrazone, which then undergoes cyclization to form the indazole ring.

A classic approach involves the condensation of a hydrazine derivative with an ortho-substituted carbonyl compound. For instance, the reaction between substituted phenylhydrazines and salicylaldehydes (ortho-hydroxybenzaldehydes) or related ketones can be used to generate indazole derivatives. google.comsamipubco.com A general procedure involves grinding the hydrazine derivative with the aldehyde in ethanol, using a mild acid catalyst like ammonium chloride (NH₄Cl) to facilitate the reaction. samipubco.com The initial condensation forms a hydrazone intermediate, which can then undergo cyclization to yield the final indazole product. samipubco.com

Cyclization Reactions

Cyclization is the critical ring-forming step in most indazole syntheses. This can occur through various mechanisms, with intramolecular cyclizations being particularly common.

Intramolecular cyclization strategies are central to forming the indazole ring system. One established method is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines using a reducing agent like triethyl phosphite (P(OEt)₃). nih.gov Another prominent approach involves the cyclization of pre-formed arylhydrazones, particularly those with a leaving group (like a halogen) at the ortho position of an aromatic ring. nih.govnih.gov For example, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent copper-mediated cyclization to produce 1H-indazoles. nih.gov These reactions highlight the formation of the N-N bond or an N-C bond as the final step in constructing the heterocyclic core.

Multi-step Synthesis Procedures

Many established routes to complex indazole derivatives involve multi-step sequences. These procedures allow for the construction of highly functionalized indazoles that may not be accessible through single-step reactions. One such pathway begins with o-nitroacetophenone derivatives. google.com This multi-step process typically includes:

Nitro Reduction : The nitro group is reduced to an amine.

N-Acetylation : The resulting amino group is acetylated.

Cyclization : The N-acetyl-o-aminophenylacetic acid derivative is then cyclized using sodium nitrite or tert-butyl nitrite to form the 1H-indazole-3-carboxylic acid amide or ester. google.com

Another multi-step approach involves the reaction of carboxylic esters with p-toluenesulfonyl azide (p-ABSA) to form E-hydrazone esters, which are then converted into indazole-substituted carboxylic acids. researchgate.net

Table 1: Example of a Multi-Step Synthesis Outline

| Step | Starting Material | Key Reagent(s) | Intermediate/Product |

| 1 | o-Nitroacetophenone Derivative | Reduction Agent (e.g., SnCl₂) | o-Aminoacetophenone Derivative |

| 2 | o-Aminoacetophenone Derivative | Acetylating Agent (e.g., Ac₂O) | N-acetyl-o-aminophenylacetic acid derivative |

| 3 | N-acetyl-o-aminophenylacetic acid derivative | Sodium Nitrite (NaNO₂) | 1H-indazole-3-carboxylic acid derivative |

Advanced and Modern Synthetic Strategies

Contemporary organic synthesis has introduced a variety of advanced strategies for constructing the 5-phenyl-1H-indazole core and its derivatives. These methods often employ transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical routes. beilstein-journals.org

A prominent modern method is the Suzuki-Miyaura coupling . This reaction can be used to introduce the phenyl group at the 5-position of a pre-existing indazole ring. For example, 5-bromo-1H-indazole can be coupled with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. chemicalbook.com This reaction is often performed under microwave irradiation to accelerate the process. chemicalbook.com

Other advanced strategies include:

Copper-Catalyzed Intramolecular N-Arylation : This method utilizes a copper catalyst (e.g., CuI) with a ligand like 1,10-phenanthroline to facilitate the cyclization of o-chlorinated arylhydrazones, yielding N-phenyl-1H-indazoles. nih.govbeilstein-journals.org

Rhodium-Catalyzed C-H Activation : Rhodium catalysts can promote a double C-H activation and cross-coupling reaction of aldehyde phenylhydrazones to build the indazole ring in moderate to good yields. nih.gov

[3+2] Cycloaddition : The reaction of in situ generated benzynes (from precursors like o-silylaryl triflates) with diazo compounds represents a powerful [3+2] cycloaddition approach to form the indazole skeleton. orgsyn.org Depending on the substituents, the initially formed 3H-indazole can rearrange to the more stable 1H-indazole. orgsyn.org

Palladium-Catalyzed Direct Arylation : Direct C-H arylation at the C3 position of the indazole ring has been achieved using a palladium acetate catalyst with a phosphine ligand, often in green solvents like water. mdpi.com

Table 2: Comparison of Selected Modern Synthetic Strategies for Indazole Derivatives

| Method | Catalyst / Key Reagent | Starting Materials | Product Type | Typical Yield | Reference(s) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 5-bromo-1H-indazole, Phenylboronic acid | This compound | 79% | chemicalbook.com |

| Copper-Catalyzed N-Arylation | CuI, 1,10-phenanthroline | o-chlorinated arylhydrazones | N-phenyl-1H-indazoles | 10–70% | nih.gov, beilstein-journals.org |

| Rhodium-Catalyzed C-H Activation | Rh(III) complex | Aldehyde phenylhydrazones | 1H-indazoles | Moderate to Good | nih.gov |

| [3+2] Benzyne Cycloaddition | CsF (to generate benzyne) | o-silylaryl triflates, Diazo compounds | 1H-indazoles | 56–97% | orgsyn.org |

| Palladium-Catalyzed Oxidative Benzannulation | Pd(OAc)₂ | Pyrazoles, Internal Alkynes | 1H-indazoles | Moderate to Good | nih.gov |

Metal-Catalyzed Approaches

Transition-metal-catalyzed reactions have become indispensable in the synthesis of indazoles, providing milder and more efficient alternatives to traditional methods. researchgate.netiosrjournals.org Palladium and copper are among the most extensively used metals in these transformations, enabling a range of C-N and C-C bond-forming reactions crucial for the construction of the indazole core and the introduction of the phenyl substituent. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis has been widely employed for the synthesis of indazoles through various cross-coupling and annulation strategies. researchgate.net These methods are valued for their high efficiency and broad functional group tolerance.

A notable palladium-catalyzed approach for the synthesis of the indazole core involves the oxidative benzannulation of pyrazoles with alkynes. beilstein-journals.orgresearchgate.netacs.org This method allows for the construction of the benzene ring of the indazole system from simpler, readily available pyrazole precursors. researchgate.netacs.org The reaction proceeds through the activation of C-H bonds on the pyrazole ring, followed by annulation with an alkyne. This convergent strategy is advantageous for creating substituted indazoles by varying the substituents on the alkyne, which in turn influences the properties of the final product. researchgate.netacs.org For instance, the reaction of 4-bromopyrazoles with internal alkynes in the presence of a palladium catalyst leads to the formation of substituted indazoles. researchgate.net

Table 1: Examples of Palladium-Catalyzed Oxidative Benzannulation

| Pyrazole Substrate | Alkyne | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Bromopyrazoles | Internal Alkynes | Palladium | Substituted Indazoles | researchgate.net |

| Pyrazoles | Internal Alkynes | Pd(OAc)₂ | Tetraarylindazoles | researchgate.net |

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of this compound. This reaction typically involves the coupling of a halogenated indazole, such as 5-bromo-1H-indazole, with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govchemicalbook.com

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have been shown to be efficient for this transformation. nih.gov For example, the reaction of tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a dioxane/water mixture at 120 °C under microwave irradiation provides the coupled product in high yield. nih.gov The reaction is compatible with a variety of aryl and heteroaryl boronic acids. nih.govnih.gov

The choice of catalyst and reaction conditions is crucial for the success of the Suzuki coupling. Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.govijcrt.org The reaction is typically carried out in solvents such as dimethoxyethane (DME) or dioxane with an aqueous base like potassium carbonate or sodium carbonate. nih.govthieme-connect.de

Table 2: Conditions for Suzuki Cross-Coupling Reactions

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/water | 79% | chemicalbook.com |

| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/water | >80% | nih.gov |

| 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | nih.gov |

Palladium-Catalyzed Oxidative Benzannulation

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent another important class of methodologies for the synthesis of indazole derivatives, particularly through N-arylation reactions. researchgate.net These methods are often more cost-effective than their palladium-catalyzed counterparts.

The synthesis of N-phenyl-1H-indazoles can be achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgnih.gov This protocol involves the cyclization of an arylhydrazone precursor, which is typically formed from the condensation of an o-chloroaryl ketone or aldehyde with a hydrazine. nih.govresearchgate.net The use of o-chloroaryl precursors is advantageous due to their commercial availability and lower cost compared to the corresponding bromo derivatives. beilstein-journals.orgnih.gov

The reaction is typically carried out using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like potassium hydroxide (KOH) and a ligand such as 1,10-phenanthroline. beilstein-journals.orgnih.gov The reaction is generally performed in a solvent like dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgnih.gov This method has been successfully applied to synthesize a series of N-phenyl and N-thiazolyl-1H-indazoles. beilstein-journals.orgnih.gov

A synergistic rhodium/copper catalytic system has been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.govwindows.netsnnu.edu.cnnih.gov This redox-neutral process involves a rhodium(III)-catalyzed C-H activation of the imidate, followed by a copper-catalyzed C-N/N-N bond formation with the nitrosobenzene. snnu.edu.cnnih.gov

The proposed mechanism involves the formation of a rhodacycle intermediate through C-H activation of the imidate by the rhodium catalyst. windows.netsnnu.edu.cn This intermediate then reacts with the nitrosobenzene. A sequential copper cycle facilitates the N-N bond formation. snnu.edu.cn This method demonstrates high efficiency and tolerates a wide range of functional groups on both the imidate and the nitrosobenzene, providing access to a diverse array of 1H-indazoles. snnu.edu.cnsnnu.edu.cn

Table 3: Synergistic Rhodium/Copper Catalyzed Synthesis of 1H-Indazoles

| Imidate Substrate | Nitrosobenzene Substrate | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Imidate esters | Nitrosobenzenes | Rh(III)/Cu(II) | 1H-indazoles | nih.govwindows.net |

| Ethyl benzimidates | Nitrosobenzenes | [Cp*RhCl₂]₂/Cu(OAc)₂ | Substituted 1H-indazoles | snnu.edu.cn |

Copper-Catalyzed Intramolecular N-Arylation

Rhodium-Catalyzed Amination

Rhodium catalysis has emerged as a powerful tool for the construction of N-heterocycles through C-H activation and amination reactions. nih.govacs.orgnih.govcapes.gov.bracs.org One notable strategy involves the Rh(III)-catalyzed reaction between azobenzenes and aldehydes, which proceeds via a formal [4+1] annulation. nih.gov In this process, the azo group directs the ortho C-H activation of one of the aryl rings, which then adds to the aldehyde. nih.gov Subsequent cyclization and aromatization yield the 2-aryl-2H-indazole core. nih.gov This method is highly functional group-compatible and allows for the synthesis of a wide array of substituted indazoles. nih.govacs.orgnih.gov

Another innovative Rh(III)-catalyzed approach utilizes aldehyde phenylhydrazones to construct 1H-indazoles through a double C-H activation process. nih.gov This intramolecular C-H/C-H cross-coupling reaction is initiated by C(aryl)-H bond metalation, followed by C(aldehyde)-H bond insertion and reductive elimination. nih.gov The reaction, typically catalyzed by a complex like (RhCp*Cl₂)₂/AgOTf with an oxidant such as Cu(OAc)₂, is scalable and tolerates various functional groups, providing moderate to high yields of the desired 1H-indazoles. nih.gov

Researchers have also developed Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes to create indazole derivatives that feature a quaternary carbon. rsc.org This sequence involves C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.org Furthermore, rhodium catalysis enables the regioselective functionalization of existing indazole systems, for example, in the hydroarylation and oxidative arylation of maleimides with 2-arylindazoles, where C-H activation at the ortho-position of the 2-aryl substituent is the key step. researchgate.net

| Catalyst System | Starting Materials | Product Type | Key Features |

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | 2-Aryl-2H-indazoles | One-step, high functional group tolerance. nih.govnih.gov |

| (RhCpCl₂)₂ / AgOTf / Cu(OAc)₂ | Aldehyde phenylhydrazones | 1H-indazoles | Intramolecular double C-H activation. nih.gov |

| [CpRhCl₂]₂ | Phthalazinones, Allenes | Indazoles with quaternary carbon | High atom efficiency and Z-selectivity. rsc.org |

| [CpRhCl₂]₂ / AgOAc | 2-Arylindazoles, Maleimides | C3-functionalized succinimides/maleimides | Switchable hydroarylation/oxidative arylation. researchgate.net |

Metal-Free Approaches

While transition-metal catalysis is a dominant strategy, the development of metal-free synthetic routes is of high interest to avoid potential metal contamination in final products, particularly for pharmaceutical applications. These methods often rely on the use of hypervalent iodine reagents or other oxidants to facilitate the key bond-forming steps.

Direct Aryl C-H Amination

A prominent metal-free strategy for indazole synthesis is the direct intramolecular C-H amination of arylhydrazones. This transformation can be effectively mediated by hypervalent iodine(III) reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or phenyliodine(III) diacetate (PIDA). nih.govresearchgate.nethbni.ac.in For instance, treating diaryl or tert-butyl aryl ketone hydrazones with PIFA leads to oxidative cyclization, forming the N-N bond and the indazole ring system in a single step. nih.gov The reaction is generally fast, occurs under mild conditions, and is compatible with a broad range of functional groups. nih.govlookchem.com

Similarly, molecular iodine (I₂) can be used as a simple and effective oxidant for this transformation. researchgate.net In the presence of potassium iodide, I₂ mediates the oxidative cyclization of diaryl ketone hydrazones to furnish 1H-indazoles via a direct aryl C-H amination pathway. researchgate.net Another approach utilizes Oxone® in conjunction with a catalytic amount of iodobenzene, which generates the active hypervalent iodine species in situ. rsc.orgiosrjournals.org This method is notable for being performed under mild, transition-metal-free conditions. iosrjournals.org These reactions are believed to proceed through a nitrenium ion intermediate, which undergoes intramolecular electrophilic attack on the aryl ring to close the indazole ring. hbni.ac.in

| Reagent/System | Substrate | Key Features |

| PIFA | Arylhydrazones | Mild conditions, broad substrate scope. nih.govhbni.ac.inlookchem.com |

| I₂ / KI | Diaryl ketone hydrazones | Transition-metal-free, operationally simple. researchgate.net |

| Iodobenzene (cat.) / Oxone® | Aryl hydrazones | In situ generation of hypervalent iodine oxidant. rsc.orgiosrjournals.org |

| PIDA | Arylhydrazones | Efficient C-N coupling for cyclization. researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable technology in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions. One-pot, two-step microwave-assisted procedures have been developed for the efficient synthesis of 1-aryl-1H-indazoles. researchgate.netcapes.gov.br In a typical protocol, a 2-halobenzaldehyde or 2-haloacetophenone is reacted with a phenylhydrazine under microwave heating to rapidly form the arylhydrazone intermediate. researchgate.net Without isolation, this intermediate is then subjected to a copper-catalyzed intramolecular N-arylation, also under microwave irradiation, to yield the final 1-aryl-1H-indazole. researchgate.netcapes.gov.br This method provides good to excellent yields for a variety of substrates. researchgate.net

Another eco-friendly, one-pot microwave-assisted method involves the cyclization of hydrazones derived from salicylaldehydes and phenylhydrazine hydrates. ajrconline.orgajrconline.org The use of microwave heating accelerates both the initial condensation and the subsequent intramolecular cyclization, leading to 1-phenyl-1H-indazole derivatives in significantly shorter times and often higher yields compared to conventional heating methods. ajrconline.org Furthermore, microwave-promoted, solvent-free, one-pot, three-component reactions of dimedone, phenyl urazole, and aromatic aldehydes have been reported for the synthesis of triazolo[1,2-a]indazole-triones, showcasing the versatility of this energy source. ajol.info

| Method | Starting Materials | Key Advantages |

| One-pot, two-step Cu-catalyzed N-arylation | 2-Halobenzaldehydes, Phenylhydrazines | Rapid synthesis (10-20 min), good to excellent yields. researchgate.netcapes.gov.br |

| One-pot cyclization of hydrazones | Salicylaldehydes, Phenylhydrazine hydrates | Eco-friendly, accelerated reaction rates, high yields. ajrconline.orgajrconline.org |

| Three-component reaction | Dimedone, Phenyl urazole, Aromatic aldehydes | Solvent-free, rapid, high conversion. ajol.info |

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. Several one-pot protocols for the synthesis of 1-aryl-1H-indazoles have been established. One such method involves the reaction of a carbonyl compound with an arylhydrazine hydrochloride in the presence of a base like potassium carbonate. mdpi.com This domino process, which combines hydrazone formation and subsequent cyclization in a single operation, is particularly effective for producing 1-aryl-5-nitro-1H-indazoles in high yields (73-96%). mdpi.com

Another versatile one-pot approach allows for the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones and o-(trimethylsilyl)aryl triflates via an aryne annulation mechanism. nih.govrsc.org This can be achieved through different activation methods within the one-pot procedure, such as N-chlorosuccinimide (NCS) chlorination or acetic anhydride (Ac₂O) acylation, followed by deprotection, to give the desired indazoles in high yields. nih.gov Additionally, microwave-assisted one-pot syntheses, as previously discussed, combine multiple steps seamlessly, such as the reaction of 2-halobenzaldehydes with phenylhydrazines followed by copper-catalyzed cyclization, to efficiently produce 1-aryl-1H-indazoles. researchgate.netcapes.gov.br

| Strategy | Starting Materials | Reagents/Conditions | Yields |

| Domino SₙAr Cyclization | Acetophenones, Arylhydrazine HCl | K₂CO₃, DMPU, 90 °C | 73-96% mdpi.com |

| Aryne Annulation (NCS) | Benzaldehyde dimethylhydrazone, o-(trimethylsilyl)phenyl triflate | NCS, CsF, MeCN, 65 °C | High nih.gov |

| Aryne Annulation (Ac₂O) | Benzaldehyde dimethylhydrazone, o-(trimethylsilyl)phenyl triflate | Ac₂O, CsF, N₂H₄·H₂O | High nih.gov |

| Microwave-Assisted Cu-Catalysis | 2-Halobenzaldehydes, Phenylhydrazines | CuI/diamine, K₂CO₃, MW | Good to Excellent researchgate.net |

C-H Functionalization Strategies

Direct C-H functionalization of pre-formed heterocycles is a powerful strategy for late-stage modification, allowing for the efficient synthesis of complex derivatives from simpler cores. For indazoles, this approach enables the introduction of aryl, alkyl, or other functional groups at specific positions, often with high regioselectivity.

Regioselective Functionalization

The regioselectivity of C-H functionalization on the indazole ring system can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. For 1-phenyl-1H-indazoles, the N-phenyl group can act as a directing group, guiding functionalization to its ortho positions. An oxidant-switched, palladium-catalyzed C-H/C-H cross-dehydrogenative coupling with aldehydes has been developed for the direct mono- or bis-aroylation of 1-phenyl-1H-indazoles. nih.gov Using dicumyl peroxide (DCP) as the oxidant leads to mono-ortho-aroylation, while using tert-butyl hydroperoxide (TBHP) results in bis-ortho-aroylation. nih.gov

For the indazole core itself, the C3 position of 1H-indazoles is often challenging to functionalize due to its lower reactivity. However, robust palladium-catalyzed protocols have been developed for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides. rsc.orgnih.gov These methods typically employ a Pd(OAc)₂ catalyst with a 1,10-phenanthroline (phen) ligand and a base like Cs₂CO₃ in a high-boiling solvent such as toluene. nih.gov This approach avoids the need for silver-based additives and provides access to C3-arylated indazoles, which are important motifs in pharmaceuticals. rsc.orgnih.gov

In contrast, rhodium(III) catalysis has been used for the regioselective C-H olefination at the C7 position of the indazole ring. mdpi.com By using a directing group on the indazole nitrogen, such as N,N-diisopropyl carbamoyl, the [Cp*RhCl₂]₂ catalyst system can direct the coupling with acrylates specifically to the C7 position, affording functionalized products in yields up to 90%. mdpi.com

| Position | Reaction Type | Catalyst/Reagents | Key Features |

| ortho of 1-phenyl group | Mono/Bis-aroylation | Pd(OAc)₂ / DCP or TBHP | Oxidant-controlled selectivity. nih.gov |

| C3 of 1H-indazole | Arylation | Pd(OAc)₂ / Phen / Cs₂CO₃ | Direct functionalization of the less reactive C3 position. rsc.orgnih.gov |

| C7 of 1H-indazole | Olefination | [Cp*RhCl₂]₂ / AgSbF₆ / AgOAc | Directing group-controlled C7 selectivity. mdpi.com |

Synthetic Optimization and Efficiency

The practical application of this compound derivatives in various fields, particularly medicinal chemistry, necessitates the development of efficient and high-yielding synthetic protocols. researchgate.netresearchgate.net Researchers have focused on several key areas to optimize these syntheses, including strategies to enhance yields, the fine-tuning of reaction conditions, and ensuring the tolerance of diverse functional groups.

A primary goal in the synthesis of this compound derivatives is maximizing the product yield. One-pot domino processes have emerged as a particularly effective strategy. For instance, a one-pot synthesis starting from appropriately substituted acetophenones has been shown to produce 1-aryl-1H-indazoles in yields ranging from 73-96%. researchgate.net This approach streamlines the synthetic sequence, minimizing losses that can occur during the isolation and purification of intermediates.

Furthermore, the choice of starting materials and reaction pathways can significantly influence the final yield. The reaction of o-chlorinated arylhydrazones with copper(I) iodide (CuI) and 1,10-phenanthroline has been optimized to produce N-phenyl-1H-indazoles in yields of up to 70%. nih.gov While these yields are lower than those achieved with o-bromoarylhydrazones, the lower cost and greater availability of the chlorinated starting materials present a practical advantage. nih.gov

The optimization of reaction conditions, including temperature, solvent, and the use of additives, is crucial for achieving high efficiency and selectivity in the synthesis of this compound derivatives.

Temperature: Temperature plays a critical role in reaction kinetics and product distribution. In the copper-catalyzed synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones, increasing the reaction time from 5 to 24 hours at 120 °C resulted in a significant yield improvement from 32% to 60%. nih.gov Conversely, a reduction in temperature to 100 °C led to a drastic decrease in yield. nih.gov Microwave irradiation has also been employed to accelerate reactions, such as in the Suzuki cross-coupling of 3-iodo-N-Boc indazoles, which proceeds efficiently under these conditions. nih.gov

Solvent: The choice of solvent can profoundly impact reaction outcomes. In the aforementioned copper-catalyzed N-arylation, dimethylformamide (DMF) was found to be the optimal solvent, with other aprotic solvents failing to improve the yield. nih.gov The use of N-methyl-2-pyrrolidone (NMP) was even detrimental, resulting in no product formation. nih.gov For the N-alkylation of indazoles, tetrahydrofuran (THF) in combination with sodium hydride (NaH) has been identified as a promising system for achieving high N-1 regioselectivity. beilstein-journals.org In some multicomponent reactions, 2,2,2-trifluoroethanol (TFE) has been utilized as an optimized solvent to afford high yields of the initial Ugi product. nih.gov

Additives and Catalysts: The selection of appropriate catalysts and additives is fundamental to the success of many synthetic transformations. In the synthesis of 1-aryl-1H-indazoles via intramolecular N-arylation, CuI is used as a catalyst in conjunction with a base like potassium hydroxide (KOH) and a ligand such as 1,10-phenanthroline. nih.gov The catalyst loading and the nature of the base can be fine-tuned to maximize yield. For instance, in some copper-catalyzed reactions, Cu(OAc)₂ is employed, and the yield can be sensitive to the amount of catalyst used. mdpi.comnih.gov The use of a phase-transfer catalyst like [Et₃NBn]Cl (TEBAC) has been shown to be effective in certain benzyne cycloaddition reactions, leading to good yields of 1H-indazoles. orgsyn.org

Interactive Data Table: Optimization of Reaction Conditions for Indazole Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Key Findings | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Copper-catalyzed N-arylation | CuI, KOH, 1,10-phenanthroline | DMF | 120 | Optimal conditions for cyclization of o-chlorinated arylhydrazones. | up to 70 | nih.gov |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave | High yields for a variety of aryl and heteroaryl groups. | >80 | nih.gov |

| N-1 Alkylation | NaH | THF | Not specified | Promising system for high N-1 regioselectivity. | >99 (N-1 selectivity) | beilstein-journals.org |

| Ugi Multicomponent Reaction | None | TFE | Room Temp | High yield of the initial Ugi product. | 87 | nih.gov |

The ability of a synthetic method to tolerate a wide range of functional groups is a critical measure of its utility and versatility. This is particularly important for the synthesis of complex molecules like this compound derivatives, which are often precursors to pharmacologically active compounds.

Several modern synthetic methods for indazole synthesis exhibit excellent functional group tolerance. For example, a rhodium(III)-catalyzed synthesis of 1H-indazoles from arylimidates and organo azides tolerates functional groups such as methoxy (OMe), nitro (NO₂), fluoro (F), chloro (Cl), and even bromo (Br). pkusz.edu.cn Similarly, a Suzuki cross-coupling/deprotection/N-arylation sequence demonstrates high functional group tolerance, accommodating amino, methoxy, halogen, and nitro groups. nih.gov This method is effective for both electron-donating and electron-withdrawing groups on the aryl ring. nih.gov

In the synthesis of 1-aryl-5-nitro-1H-indazoles, the reaction of 2'-fluoro-5'-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde with various arylhydrazines proceeds efficiently, tolerating substituents like methoxy and trifluoromethyl on the arylhydrazine. mdpi.com Furthermore, a copper-catalyzed method for the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones also shows good tolerance for various functional groups. nih.gov The development of methods that are robust in the presence of diverse functionalities simplifies synthetic planning and expands the scope of accessible molecular architectures.

Reaction Condition Optimization (e.g., Temperature, Solvent, Additives)

Regioselectivity and Stereoselectivity in this compound Synthesis

The control of regioselectivity and stereoselectivity is a significant challenge in the synthesis of this compound derivatives, particularly when introducing substituents on the indazole nitrogen or at the C3 position.

The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which can be substituted, leading to the formation of regioisomers. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, in N-alkylation reactions, mixtures of N-1 and N-2 substituted products are often obtained, with the ratio depending on the reaction conditions and the substituents on the indazole ring. researchgate.netdergipark.org.tr

Several strategies have been developed to control this regioselectivity. The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a range of substituted indazoles. beilstein-journals.org In contrast, Mitsunobu conditions have been observed to favor the formation of the N-2 regioisomer. beilstein-journals.org

The electronic and steric properties of substituents on the indazole ring also play a crucial role. For example, indazoles with a nitro (NO₂) or carboxylate (CO₂Me) group at the C-7 position exhibit excellent N-2 regioselectivity. beilstein-journals.org Computational studies have provided insights into the factors governing this selectivity, suggesting that the energy barrier for N-1 alkylation can be significantly higher than for N-2 alkylation depending on the tautomeric form of the indazole substrate. wuxibiology.com In some cases, the N-1 and N-2 regioisomers are formed in nearly equal ratios. dergipark.org.tr

The synthesis of enantiomerically pure chiral this compound derivatives is of great interest, as the stereochemistry of a molecule can be critical for its biological activity. nih.govgoogle.com A significant challenge in this area is the creation of a chiral center at the C3 position of the indazole ring, especially a quaternary stereocenter.

A notable advancement in this area is the use of copper hydride (CuH) catalysis for the C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govmit.edu This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. nih.govmit.edu The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is controlled by steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the transition state. nih.govmit.edu This approach represents an "umpolung" strategy, where the indazole acts as an electrophile rather than the more conventional nucleophile. mit.edu

For chiral compounds that are synthesized as racemic mixtures, enantiomerically enriched forms can be obtained using chromatographic techniques, such as HPLC on an asymmetric resin. google.com

Computational and Theoretical Studies of 5-phenyl-1h-indazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 5-Phenyl-1H-indazole derivatives interact with biological targets at a molecular level.

Prediction of Ligand-Protein Interactions

Molecular docking studies have been pivotal in predicting the interactions between this compound derivatives and various protein targets. For instance, derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been analyzed for their binding mechanisms. worldscientific.com These simulations reveal a complex interplay of hydrophobic contacts, electrostatic forces, and hydrogen bonds that stabilize the ligand-protein complex. worldscientific.com

In studies involving different indazole derivatives, molecular docking has successfully identified key binding interactions with target enzymes. For example, in the case of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives, docking simulations with DNA gyrase (PDB ID: 1KZN) revealed excellent bonding interactions within the active site. jmchemsci.comsciforum.net Specifically, compound 5b, 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one, showed a binding energy of -7.7 kcal/mol, with hydrogen bonds forming between the methoxy group and ASN-46, and the indazole N-H group with ASP-73. sciforum.net Similarly, docking of analogous compounds to DNA gyrase has shown strong binding through hydrogen bonds with residues like Glu-50. vulcanchem.com

Furthermore, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, docking studies of the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold into the ATP binding site of FGFR1 (PDB ID: 3TT0) have been performed. mdpi.com These simulations predicted crucial hydrogen bonds between the N1-H of the indazole and the carbonyl of GLU562, and between the N2 atom and ALA564 in the hinge region. mdpi.com This detailed understanding of ligand-protein interactions is fundamental for the rational design of more potent and selective inhibitors.

Binding Mode Analysis

Binding mode analysis provides a detailed picture of the specific orientation and conformation of a ligand within the active site of a protein. For this compound derivatives, this analysis has been crucial in explaining their biological activity. Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown that the most potent compounds exhibit a consistent and robust binding within the target protein's binding sites. worldscientific.com

The binding mode for some derivatives involves hydrophobic interactions with specific amino acid residues. For instance, docking studies with DNA gyrase revealed hydrophobic interactions with Ile-78. vulcanchem.com In the case of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) inhibitors, docking of indazole compounds identified common interacting amino acid residues such as ASP197, PHE151, GLU172, ILE152, and MET173. aboutscience.eu The number of amino acid residues involved in these interactions often correlates with the binding affinity of the compound. aboutscience.eu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. This technique allows for the evaluation of the stability of ligand-protein complexes over time, providing a more dynamic picture than static docking models.

Evaluation of Ligand-Protein Complex Stability

MD simulations have been employed to assess the stability of complexes formed between this compound derivatives and their protein targets. For derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide, MD simulations demonstrated a consistent and robust binding of the most potent compounds within the active sites of target proteins, confirming the stability of the ligand-protein complexes. worldscientific.comresearchgate.netresearchgate.net These simulations have underscored the stability of these complexes, which further validates the binding affinity predicted by molecular docking. longdom.orglongdom.org

In studies of other indazole derivatives, MD simulations have also been crucial. For example, simulations were used to examine the stability of ligand-protein complexes with target enzymes, showing that the most active compounds remain stably bound at the binding site. researchgate.netrawdatalibrary.net This stability is a key indicator of the potential therapeutic efficacy of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Studies on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors have utilized QSAR analysis to guide the design of potent anticancer agents. longdom.org A 2D-QSAR model developed for a series of 109 indazole derivatives showed a high correlation coefficient (r² = 0.9512) and good predictive accuracy. researchgate.netlongdom.orgresearchgate.net A 3D-QSAR model also demonstrated robust predictive power with a high internal cross-validation coefficient (q² = 0.9132), highlighting that steric descriptors are crucial for the anticancer activity of these compounds. longdom.orgresearchgate.net These QSAR models provide a reliable framework for the rational design of novel indazole-based compounds with enhanced biological efficacy. longdom.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide insights into the geometries, electronic properties, and reactivity of molecules.

DFT calculations have been used to study the electronic structure and geometries of indazole derivatives. scirp.org For instance, the trifluoromethyl group in certain indazole derivatives has been shown through DFT calculations to improve ligand-receptor affinity by 1.5–2.0 kcal/mol compared to methyl substituents. vulcanchem.com DFT has also been used to calculate vibrational frequencies and chemical shifts, which can be compared with experimental data to validate the computational models. researchgate.net

Furthermore, DFT calculations have been employed to understand the regioselectivity of reactions involving indazoles. By calculating the partial charges and Fukui indices of the nitrogen atoms in the indazole ring via Natural Bond Orbital (NBO) analysis, researchers can predict and explain the formation of N¹- and N²-substituted products. beilstein-journals.org These theoretical calculations are in good agreement with experimental findings and provide a deeper understanding of the reactivity of the indazole scaffold. researchgate.netbeilstein-journals.org

Thermodynamic Aspects of Tautomerism and Isomerism

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. sci-hub.se Theoretical calculations are crucial in determining the relative stability of these forms. For the parent indazole molecule, the 1H-tautomer is generally more stable than the 2H-form. sci-hub.seaustinpublishinggroup.combeilstein-journals.org This preference is attributed to its benzenoid structure, which is thermodynamically favored over the quinonoid structure of the 2H-tautomer. sci-hub.se

Studies on substituted indazoles have shown that this trend generally holds. For instance, MP2/6-31G** calculations indicated that the 1H-tautomer of indazole is more stable than the 2H-tautomer by 15 kJ·mol−1. acs.org Similar energy differences have been reported in both the gas phase (14.5 kJ·mol−1) and in water (15.9 kJ·mol−1). acs.org B3LYP/6-311++G(d,p) calculations for the reaction of indazole with formaldehyde showed that the 1-substituted isomer is 20 kJ·mol−1 more stable than the 2-substituted isomer. acs.org

However, the presence and position of substituents can influence the tautomeric equilibrium. While many substituted indazoles favor the 1H form, some calculations, such as AM1/B3LYP, have identified substituted and annulated indazoles that are more stable as 2H-tautomers. austinpublishinggroup.com The specific case of this compound follows the general trend where the 1H-tautomer is the predominant and more stable form. This stability is a key factor in its synthetic and reactive behavior. beilstein-journals.org

Analysis of Electronic Structure and Reactivity

The electronic structure of this compound is characterized by the interplay between the indazole core and the attached phenyl group. chemimpex.com This phenyl substitution enhances the compound's reactivity and its interactions with biological targets. chemimpex.com The indazole moiety itself is an aromatic system with ten π-electrons, resembling both pyridine and pyrrole in its electronic properties. sciforum.net

Computational methods like Density Functional Theory (DFT) are employed to analyze the electronic properties, such as molecular orbital energies and charge distribution. These analyses are fundamental to understanding the molecule's reactivity. For instance, the reactivity of indazoles in reactions like N-alkylation can be rationalized by examining the electronic properties of the N-1 and N-2 nitrogen atoms. beilstein-journals.org

The phenyl group at the 5-position influences the electronic distribution within the indazole ring system. This can affect the molecule's ability to participate in various chemical reactions, including those crucial for the synthesis of pharmaceutical agents and advanced materials. chemimpex.com The stability and electronic properties of this compound make it a candidate for applications in optoelectronic devices. chemimpex.com

Cheminformatics and Database Analysis

Utilizing Chemical Databases (e.g., ChEMBL, Wikidata, PubChem)

Chemical databases are indispensable tools for the study and application of chemical compounds like this compound. PubChem, ChEMBL, and Wikidata are prominent examples that store a wealth of information. ontosight.ai

PubChem provides comprehensive data for chemical compounds, including their structures, identifiers, properties, and biological activities. For this compound and its derivatives, PubChem is a primary source for information on molecular formula, weight, and computed properties like XlogP. uni.lu

ChEMBL is a large-scale bioactivity database that contains information on drug-like bioactive molecules. ontosight.ai It is particularly useful for identifying compounds with potential therapeutic applications. Derivatives of this compound, such as N-(6,7-difluoro-5-phenyl-1H-indazol-3-yl)butanamide, are cataloged in ChEMBL, providing links to their biological assay results. ontosight.ai

Wikidata serves as a free and open knowledge base that also includes chemical compound information, often linking to other databases and resources. ontosight.ai

A search in databases like Scifinder, ScienceDirect, and Web of Science reveals thousands of entries for indazoles, with a majority of papers and patents focusing on their biological applications. acs.org

Below is a table showcasing data for this compound and a related derivative as found in these databases:

| Property | This compound | N-(6-chloro-5-phenyl-1H-indazol-3-yl)butanamide |

| PubChem CID | 11492186 (for 5-phenyl-1H-indazol-3-amine) | Not specified |

| Molecular Formula | C13H10N2 | C17H16ClN3O |

| Molecular Weight | 194.23 g/mol | 313.78 g/mol |

| ChEMBL ID | Not specified for parent | SCHEMBL1461347 |

| LogP | 2.8 (predicted for 5-phenyl-1H-indazol-3-amine) | 4.62 |

Note: Data for the parent this compound is less directly available in some database entries, with data for derivatives being more common.

Virtual Screening of Compound Libraries

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. longdom.orgnih.gov This method has been applied to libraries of indazole derivatives to identify promising candidates for various therapeutic areas, including cancer and infectious diseases. longdom.orgresearchgate.net

The process often involves molecular docking, where computational models predict the interaction between a small molecule and a protein's binding site. sciforum.netlongdom.org For example, a study focused on indazole derivatives as TTK inhibitors involved the analysis of a large dataset of 109 such compounds. longdom.org Molecular docking studies have also been used to investigate the binding modes of indazole derivatives to enzymes like DNA gyrase, which is a target for antimicrobial drugs. sciforum.net

In the context of this compound, its scaffold serves as a valuable starting point for the design of new therapeutic agents. Virtual screening of libraries containing this and related structures can accelerate the identification of lead compounds for further development. The unique structural features of this compound make it an interesting candidate for inclusion in such screening libraries. chemimpex.com

Pharmacokinetics and Drug-likeness of 5-phenyl-1h-indazole Derivatives

Oral Bioavailability

Oral bioavailability is a critical parameter for many drugs, indicating the fraction of an administered dose that reaches systemic circulation. Several studies have highlighted the successful development of orally bioavailable 5-Phenyl-1H-indazole derivatives.

One notable example is a series of 1H-indazole derivatives developed as selective estrogen receptor degraders (SERDs). Within this series, a specific compound, referred to as compound 88, demonstrated good bioavailability across different species. nih.gov Similarly, a new set of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, including CFI-401870, were found to be inhibitors of tyrosine threonine kinase (TTK) with good oral bioavailability in rodents. nih.gov

Further research led to the identification of compound 131, a 2H-indazole derivative, which possessed a desirable oral bioavailability of 72% in Sprague-Dawley rats. mdpi.com Another study focusing on PI3K inhibitors identified compound 26, an indazole substituted morpholino-triazine, which showed excellent oral bioavailability in mice, with an AUC of 5.2 μM at a 3 mg/kg dose. In the pursuit of TRK inhibitors, compound 24b was developed and showed a remarkable oral bioavailability of 116.07%. researchgate.net Additionally, a novel carbohydrate-substituted indazole derivative, 10d-02, exhibited an excellent pharmacokinetic profile with nearly 100% oral bioavailability. biorxiv.org

Conversely, some indazole arylsulfonamides developed as CCR4 antagonists showed that strongly basic amino groups led to low oral absorption. acs.org However, less basic analogues like morpholines exhibited good oral absorption. acs.org The optimization of a series of 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists resulted in compound 31, which demonstrated moderate oral bioavailability in rodents. nih.gov

Table 1: Oral Bioavailability of Selected this compound Derivatives

| Compound | Target/Class | Animal Model | Oral Bioavailability (F%) |

|---|---|---|---|

| Compound 88 | SERD | Multiple Species | Good |

| CFI-401870 | TTK inhibitor | Rodents | Good |

| Compound 131 | VEGFR inhibitor | SD Rats | 72% |

| Compound 26 | PI3K inhibitor | Mice | Excellent |

| Compound 24b | TRK inhibitor | - | 116.07% |

| Compound 10d-02 | SGLT1 binder | - | ~100% |

| Compound 31 | TRPA1 antagonist | Rodents | Moderate |

Microsomal Stability

The stability of a compound in the presence of liver microsomes is a key indicator of its metabolic fate. High microsomal stability often translates to a longer half-life in the body.

A 2H-indazole derivative, compound 199, was noted for its good microsomal stability, with an intrinsic clearance (Cli) of 2.9 mL/min/g. nih.gov In a study of androgen receptor (AR) antagonists, several 3-substituted indazole derivatives were tested for their metabolic stability in mouse liver microsomes (MLM). nih.gov For instance, compound 35i showed a significantly improved half-life of 120 minutes. nih.gov Another lead compound, an indazole substituted morpholino-triazine known as compound 26, also exhibited a high level of microsomal stability.

Research into β3-adrenergic receptor (β3-AR) agonists also highlighted the importance of metabolic stability. nih.gov An initial lead, compound 8, was found to be metabolically unstable, but further optimization led to compound 15, which had a desirable metabolic stability. nih.gov Similarly, a study on novel TRK inhibitors found that compound 40l possessed moderate liver microsomal stability. nih.gov Another TRK inhibitor, compound 24b, also showed moderate liver microsomal stability with a half-life of 44.3 minutes, alongside excellent plasma stability. researchgate.net

Table 2: Microsomal Stability of Selected this compound Derivatives

| Compound | Target/Class | System | Half-life (T1/2) | Intrinsic Clearance (CLint) |

|---|---|---|---|---|

| Compound 199 | Antiparasitic | - | - | 2.9 mL/min/g |

| Compound 35i | AR antagonist | MLM | 120 min | - |

| Compound 26 | PI3K inhibitor | Microsomes | High Stability | - |

| Compound 15 | β3-AR agonist | Microsomes | Desirable Stability | - |

| Compound 40l | TRK inhibitor | Liver Microsomes | Moderate Stability | - |

| Compound 24b | TRK inhibitor | Liver Microsomes | 44.3 min | - |

Metabolic Clearance

Metabolic clearance is the rate at which a drug is removed from the body through metabolism. A lower clearance rate is often desirable, as it can lead to a longer duration of action.

Through physicochemical property analyses, a series of 1H-indazole derivatives were successfully modified to reduce in vivo metabolic clearance. nih.gov For a thrombin inhibitor based on an indazole scaffold, compound 1 was noted for its convincing metabolic clearance, with an in vivo intravenous blood clearance of 1.4 L h⁻¹ kg⁻¹ in rats. researchgate.net In a series of indazole arylsulfonamides, less basic analogues like morpholines, while having good oral absorption, were also found to have high clearance. acs.org

Pharmacokinetic (PK) Studies in Animal Models

Animal models are essential for characterizing the pharmacokinetic profile of drug candidates before they can be considered for human trials.

A series of 1H-indazole derivatives, developed as estrogen receptor degraders, showed good bioavailability across species. nih.gov A 2H-indazole derivative, compound 131, not only had good oral bioavailability but also demonstrated considerable in vivo antitumor efficacy in a human colorectal adenocarcinoma xenograft model in rats. mdpi.com Another compound, 193, a β3-AR agonist, had a desirable pharmacokinetic profile and did not significantly affect heart rate or blood pressure when administered intravenously in anesthetized rats. mdpi.com

Pharmacokinetic studies of indazole arylsulfonamides were conducted in beagle dogs. acs.org Compound 6 (GSK2239633A) from this series was identified as the most potent, with high absorption in two species, leading to its selection for further development. acs.org A novel carbohydrate-substituted indazole derivative, 10d-02, showed a favorable pharmacokinetic profile in mice, characterized by a long half-life, high maximum concentration (Cmax), and good oral bioavailability. biorxiv.org A potent VEGFR-2 inhibitor, compound 30, also demonstrated favorable pharmacokinetic profiles in in vivo studies. nih.gov

Table 3: Pharmacokinetic Studies of Selected Derivatives in Animal Models

| Compound | Animal Model | Key Findings |

|---|---|---|

| Compound 88 | Multiple Species | Good bioavailability. nih.gov |

| Compound 131 | Rats | 72% oral bioavailability and in vivo efficacy. mdpi.com |

| Compound 193 | Rats | Desirable PK profile with no significant cardiovascular effects. mdpi.com |

| GSK2239633A | Beagle Dogs | High absorption, selected for further development. acs.org |

| Compound 10d-02 | Mice | Long half-life, high Cmax, and good oral bioavailability. biorxiv.org |

| Compound 30 | - | Favorable pharmacokinetic profiles. nih.gov |

Physicochemical Properties influencing Drug-likeness

The "drug-likeness" of a compound is determined by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). Key parameters include molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds.

Studies on substituted indazoles have evaluated these properties to predict their potential as drugs. ijcrt.org For example, one study analyzed a series of synthesized indazole derivatives and found their molecular weights ranged from 118 to 298 g/mol , and their mollogP values were between 0.74 and 3.28. ijcrt.org Compounds with a phenyl substitution showed the most promising drug-likeness scores in these predictive studies. ijcrt.org

In the development of a thrombin inhibitor, compound 1 served as a prototype with favorable physicochemical properties, having a clogP of 3.2 and a polar surface area (PSA) of 76 Ų. researchgate.net The analysis of 6-Methyl-1-phenyl-1H-indazole showed a molecular weight of 208.26 g/mol and a logP of 3.6, suggesting moderate lipophilicity that could favor membrane permeability. Favorable drug-likeness and ADMET properties have been noted for several series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, indicating their therapeutic potential. researchgate.net

Table 4: Physicochemical Properties of Selected Indazole Derivatives

| Compound/Series | Molecular Weight (g/mol) | logP / clogP | Polar Surface Area (PSA) (Ų) |

|---|---|---|---|

| Substituted Indazoles (3a-3h) | 118 - 298 | 0.74 - 3.28 (mollogp) | 23.29 - 90.08 |

| Thrombin Inhibitor (1) | - | 3.2 | 76 |

| 6-Methyl-1-phenyl-1H-indazole | 208.26 | 3.6 | 17.8 |

Preclinical and Clinical Evaluation of 5-phenyl-1h-indazole Derivatives

In Vivo Tumor Growth Inhibition Models (Xenograft Models)

The antitumor efficacy of 5-phenyl-1H-indazole derivatives, particularly niraparib, has been extensively evaluated in various preclinical xenograft models, which involve the implantation of human cancer cells into immunocompromised mice. These studies have been crucial in demonstrating the potential of these compounds to inhibit tumor growth in a living organism.

Niraparib has shown significant activity as a monotherapy in several xenograft models. In a model using BRCA1-mutant MDA-MB-436 human mammary adenocarcinoma cells, oral administration of niraparib led to significant tumor growth inhibition. Continuous daily dosing not only inhibited growth but also induced tumor shrinkage, with complete and sustained regression observed after a four-week treatment period. Similarly, in a xenograft model with BRCA2-deficient CAPAN-1 pancreatic cancer cells, niraparib demonstrated approximately 60% tumor growth inhibition.

The efficacy of niraparib has also been observed in models of ovarian cancer and triple-negative breast cancer (TNBC). In a BRCA-wildtype OVC134 ovarian cancer patient-derived xenograft (PDX) model, niraparib showed potent tumor growth inhibition. mims.com It also demonstrated superior tumor exposure compared to another PARP inhibitor, olaparib, in both BRCA-mutant TNBC and BRCA-wildtype ovarian cancer xenograft models. mims.com Furthermore, in an orthotopic intracranial model of BRCA-mutant TNBC, niraparib improved survival and reduced tumor burden. fishersci.ca Combination therapy studies have also been promising. For instance, combining niraparib with the angiogenic inhibitor brivanib resulted in significant inhibition of tumor load in a PEO1 ovarian cancer xenograft model. wikipedia.org

Studies have also explored the brain-penetrating capabilities of niraparib in xenograft models. In an orthotopic glioblastoma model (GL261), niraparib showed significantly greater concentration in brain tumor tissue compared to olaparib. wikipedia.org High tissue penetration and retention were also observed in an ovarian (A2780) xenograft tumor model. wikipedia.org

Table 1: In Vivo Efficacy of Niraparib in Xenograft Models

| Tumor Model (Cell Line) | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| MDA-MB-436 (BRCA1 mutant) | Mammary Adenocarcinoma | Significant tumor growth inhibition and sustained regression. | fishersci.ca |

| CAPAN-1 (BRCA2 deficient) | Pancreatic Cancer | ~60% tumor growth inhibition. | guidetopharmacology.org |

| PEO1 | Ovarian Cancer | Significant tumor load inhibition when combined with Brivanib. | wikipedia.org |

| OVC134 (BRCAwt PDX) | Ovarian Cancer | Potent tumor growth inhibition. | mims.com |

| MDA-MB-231Br (BRCA1-wt) | Triple-Negative Breast Cancer (Intracranial) | Unresponsive to niraparib monotherapy. | fishersci.ca |

| SUM149 (BRCA1-mutant) | Triple-Negative Breast Cancer (Intracranial) | Unresponsive to niraparib monotherapy. | fishersci.ca |

| GL261 (Orthotopic) | Glioblastoma | Favorable brain penetration and higher concentration than olaparib. | wikipedia.org |

| A2780 | Ovarian Cancer | High tissue penetration and retention. | wikipedia.org |

Other derivatives of the broader indazole class have also shown promise in xenograft models. For example, a 3-phenyl-1H-5-pyrazolylamine-based derivative demonstrated dose-dependent tumor growth inhibition in MOLM-13 and MV4;11 acute myeloid leukemia (AML) xenograft models. wikipedia.org

Off-Target Activity Profiling

In vitro studies have indicated that niraparib can inhibit neuronal dopamine, norepinephrine, and serotonin transporters. wikipedia.orgwikipedia.org This activity may be linked to cardiovascular effects, such as increases in pulse rate and blood pressure, observed in some patients. wikipedia.orgwikipedia.org Another identified off-target is the kinase DYRK1A, the inhibition of which might also contribute to hypertension. wikipedia.orgwikipedia.org

Gastrointestinal toxicities like nausea and vomiting, which are common with PARP inhibitors, are thought to be mediated through off-target kinase inhibition. wikipedia.orgwikipedia.org Furthermore, a multiomic characterization identified lanosterol synthase (LSS) as a novel off-target for niraparib, an interaction not observed with other PARP inhibitors like olaparib and talazoparib. wikipedia.org This interaction with LSS, an enzyme in the cholesterol biosynthesis pathway, suggests a distinct poly-pharmacological activity for niraparib. wikipedia.org

It is important to note that while some indazole derivatives are designed for high selectivity, others may be intentionally developed as multi-kinase inhibitors, targeting several kinases involved in cancer progression. citeab.com For instance, certain 3-(pyrrolopyridin-2-yl)indazole derivatives have been shown to selectively inhibit a panel of kinases including CHK1, CDK2, and BRAF. citeab.com

Selection of Candidates for Preclinical Evaluation

The selection of a drug candidate for preclinical and subsequent clinical development is a critical process based on a range of factors, including potency, selectivity, pharmacokinetic properties, and a favorable initial safety profile. For this compound derivatives, particularly niraparib, several key attributes led to its advancement.

Niraparib was identified as a potent inhibitor of PARP-1 and PARP-2 with excellent cell-based activity. A crucial factor in its selection was its selectivity for cancer cells, especially those with defects in DNA repair pathways like BRCA mutations, over normal cells. This "synthetic lethality" approach promises a wider therapeutic window. wikipedia.org

Furthermore, niraparib demonstrated good oral bioavailability, a critical feature for patient convenience and long-term treatment. Its pharmacokinetic profile was considered excellent, suitable for once-daily oral dosing. Preclinical studies revealed that niraparib has high cell membrane permeability, leading to higher intracellular and intratumoral concentrations compared to other PARP inhibitors. fishersci.ca In mouse xenograft models, the tumor concentration of niraparib was found to be significantly higher than that of olaparib. fishersci.ca This ability to concentrate in tumor tissue provides a strong rationale for its observed efficacy. fishersci.ca

The initial selection process for other indazole derivatives often involves high-throughput screening to identify hits, followed by optimization of the chemical structure to improve potency and oral absorption. fishersci.ca For example, a representative 3-phenyl-1H-5-pyrazolylamine-based compound was chosen for in vivo efficacy evaluation in tumor xenograft models due to its promising in vitro activity and favorable safety profile in mice. wikipedia.org

Current Status in Drug Development Pipeline (e.g., Clinical Trials)

The this compound derivative, niraparib, has successfully navigated the drug development pipeline and is now an approved medication for several cancer indications.

Niraparib was first approved by the U.S. Food and Drug Administration (FDA) in March 2017 for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to platinum-based chemotherapy. wikipedia.orgmims.com This approval was largely based on the results of the phase III ENGOT-OV16/NOVA trial, which demonstrated a significant improvement in progression-free survival with niraparib compared to placebo, regardless of BRCA mutation status. guidetopharmacology.orgmims.com

Subsequently, the indications for niraparib have expanded. In April 2020, the FDA approved it for the first-line maintenance treatment of advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer in women who have had a complete or partial response to platinum-based chemotherapy, irrespective of their biomarker status. guidetopharmacology.orgresearchgate.net In the United States and Canada, niraparib is also available in a combination product with abiraterone and prednisone for the treatment of adult patients with deleterious or suspected deleterious BRCA-mutated metastatic castration-resistant prostate cancer. wikipedia.org

Beyond its approved indications, niraparib is being actively investigated in numerous clinical trials for a variety of other cancers. As of early 2025, it is in Phase III trials for breast cancer, non-small cell lung cancer, and small cell lung cancer. mims.com Phase II trials are underway for cervical cancer, cholangiocarcinoma, CNS cancers, endometrial cancer, glioblastoma, and several other solid tumors. mims.com This extensive clinical trial program underscores the significant potential of this this compound derivative in oncology.

Other indazole-based derivatives are also in various stages of clinical development. For instance, entrectinib, which contains an indazole scaffold, is an approved treatment for ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. wikipedia.org

Future Research Directions and Therapeutic Potential

Development of Novel Multifunctional Therapeutic Agents

The inherent structural features of the indazole nucleus make it an ideal candidate for the design of multifunctional therapeutic agents. longdom.org Research has demonstrated that derivatives of the indazole scaffold can exhibit a range of biological activities, including anticancer, antioxidant, and antimicrobial effects. longdom.org For instance, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown both significant anticancer and antioxidant activities. longdom.org This multi-targeted approach is a promising strategy for combating complex diseases like cancer, where targeting multiple pathways can enhance efficacy and overcome resistance. longdom.org

Future work will likely focus on the rational design of single molecules that can modulate multiple biological targets simultaneously. This could involve, for example, creating hybrid molecules that combine the indazole core with other pharmacophores known to have complementary therapeutic effects. The goal is to develop novel agents with a broader spectrum of activity and improved therapeutic outcomes. longdom.org

Exploration of Structure-Activity Relationships for Optimized Efficacy

A deep understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic efficacy of 5-Phenyl-1H-indazole derivatives. researchgate.net Studies have begun to elucidate how different substituents on the indazole ring and the phenyl group influence biological activity. For example, in the context of anticancer agents, the position and nature of substituents on the aniline moiety at the 3rd position of the indazole core have been shown to be critical for potency. longdom.org Similarly, for TRPA1 antagonists, a trifluoromethyl group at the 2-position of the phenyl ring, combined with various substituents at the 6-position of the indazole ring, significantly improves in vitro activity. nih.gov

Future SAR studies will need to be more comprehensive, exploring a wider range of substitutions and their effects on various biological targets. longdom.org This will involve the synthesis of new libraries of compounds and their systematic evaluation in relevant biological assays. longdom.org The insights gained from these studies will be invaluable for the fine-tuning of molecular structures to maximize potency and selectivity while minimizing off-target effects. longdom.org

Table 1: Structure-Activity Relationship Insights for Indazole Derivatives

| Compound Series | Key Substitutions | Observed Effect on Activity | Reference |

|---|---|---|---|

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Nitro and ethoxy groups | Enhanced anticancer potency | longdom.org |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Bromo substitutions | Varied effects on anticancer and antioxidant activities | longdom.org |

| 5-(2-(trifluoromethyl)phenyl)indazoles | Trifluoromethyl group at the 2-position of the phenyl ring | Improved in vitro activity as TRPA1 antagonists | nih.gov |

Targeting New Biological Pathways and Mechanisms

While much of the research on this compound derivatives has focused on established targets like protein kinases, there is a growing interest in exploring their potential to modulate new biological pathways. researchgate.net The diverse biological activities reported for indazole compounds, including anti-inflammatory, antimicrobial, and neuroprotective effects, suggest that they may interact with a wide range of cellular targets. researchgate.net

Future research should aim to identify and validate these novel targets. This could be achieved through a combination of techniques, including chemical proteomics, genetic screening, and phenotypic assays. Unraveling the complex mechanisms by which these compounds exert their effects will open up new avenues for therapeutic intervention in a variety of diseases. For instance, the anti-inflammatory properties of some indazole derivatives may be linked to the inhibition of pathways like NF-κB.

Innovations in Synthetic Methodologies for Enhanced Accessibility and Scope

The development of efficient and versatile synthetic methods is essential for expanding the chemical space of this compound derivatives and facilitating their translation into clinical candidates. nih.gov While classical methods for indazole synthesis exist, there is a continuous need for innovation to improve yields, reduce reaction times, and increase the diversity of accessible structures. samipubco.comthieme-connect.de

Recent advances have focused on transition-metal-catalyzed reactions, such as copper-catalyzed intramolecular N-arylation, which have shown promise for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from readily available starting materials. nih.gov Other innovative approaches include domino reactions and the use of greener, more environmentally friendly catalysts. samipubco.commdpi.com Future efforts in this area will likely concentrate on developing more robust and scalable synthetic routes that allow for the rapid generation of diverse compound libraries for biological screening. nih.govresearchgate.net

Advanced Computational Modeling for Rational Drug Design